1H-Benzimidazol-4-amine,3-oxide(9CI)
Description
1H-Benzimidazol-4-amine,3-oxide(9CI) (CAS: 116423-93-9) is a benzimidazole derivative featuring an amine group at position 4 and an N-oxide group at position 2. The (9CI) designation indicates its nomenclature under the Chemical Abstracts Service’s Ninth Collective Index. Benzimidazole derivatives are renowned for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Properties
CAS No. |
116423-93-9 |
|---|---|
Molecular Formula |
C7H7N3O |
Synonyms |
1H-Benzimidazol-4-amine,3-oxide(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzimidazole Derivatives
1-Methyl-1H-benzimidazol-4-amine (CAS: 155242-98-1)
- Structure : Methyl group at position 1, amine at position 3.
- Molecular Formula : C₈H₉N₃.
- Key Differences: The absence of the N-oxide group reduces polarity compared to the target compound.
1,2-Dimethyl-1H-benzimidazol-4-amine (CAS: 189045-17-8)
- Structure : Methyl groups at positions 1 and 2, amine at position 4.
- Molecular Formula : C₉H₁₁N₃.
- Key Differences : Additional methyl substitution at position 2 further increases steric hindrance and lipophilicity. This could reduce solubility in polar solvents compared to the N-oxide derivative .
2-(Difluoromethyl)-1H-benzimidazol-4-amine(9CI)
- Structure : Difluoromethyl group at position 2, amine at position 4.
- Molecular Formula : C₈H₇F₂N₃.
- Key Differences : The electron-withdrawing difluoromethyl group may alter electronic distribution, affecting reactivity and binding affinity in pharmacological contexts. The lack of an N-oxide group distinguishes its solubility profile .
Positional Isomers and Functional Group Variations
1H-Benzimidazol-7-amine,3-oxide(9CI) (CAS: 116424-03-4)
- Structure : Amine at position 7, N-oxide at position 3.
- Key Differences: The shifted amine group (position 7 vs. This positional isomerism could lead to divergent biological activity or crystallization behavior .
1H-Benzimidazole-4-nitro,3-oxide(9CI) (CAS: 116423-92-8)
- Structure : Nitro group at position 4, N-oxide at position 3.
- Molecular Formula : C₇H₅N₃O₃.
- Key Differences : The nitro group, a strong electron-withdrawing substituent, may reduce basicity at position 4 compared to the amine group in the target compound. This substitution could also influence redox properties .
Impact of the N-Oxide Group
The N-oxide group in 1H-Benzimidazol-4-amine,3-oxide(9CI) confers distinct characteristics:
- Solubility: Increased polarity enhances solubility in aqueous media compared to non-oxidized analogs.
- Stability : N-Oxides are often sensitive to acidic conditions. For example, hypoxanthine 3-oxide (a purine analog) is stable in alkaline solutions but decomposes in acid .
- Reactivity : The N-oxide can participate in hydrogen bonding and may serve as a leaving group under reductive conditions. For instance, 5-hydroxyuracil 3-oxide undergoes reduction to yield 5-hydroxyuracil .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Solubility Trends |
|---|---|---|---|---|---|
| 1H-Benzimidazol-4-amine,3-oxide(9CI) | 116423-93-9 | C₇H₆N₃O | 164.15 | Amine (C4), N-oxide (C3) | High polarity, aqueous |
| 1-Methyl-1H-benzimidazol-4-amine | 155242-98-1 | C₈H₉N₃ | 147.18 | Methyl (C1), amine (C4) | Moderate (lipophilic) |
| 1,2-Dimethyl-1H-benzimidazol-4-amine | 189045-17-8 | C₉H₁₁N₃ | 161.20 | Methyl (C1, C2), amine (C4) | Low (steric hindrance) |
| 1H-Benzimidazol-7-amine,3-oxide(9CI) | 116424-03-4 | C₇H₆N₃O | 164.15 | Amine (C7), N-oxide (C3) | High polarity, aqueous |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
